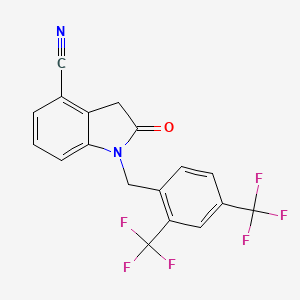
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile is a synthetic organic compound known for its unique chemical structure and properties It features a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions, an oxoindoline core, and a carbonitrile group
准备方法
The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 2,4-bis(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with an appropriate indoline derivative to form the intermediate compound.
Cyclization and Oxidation: The intermediate is then cyclized and oxidized to form the oxoindoline core.
Introduction of Carbonitrile Group: Finally, the carbonitrile group is introduced through a suitable reaction, such as the addition of cyanide ion under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoindoline core to its reduced form.
Substitution: The trifluoromethyl groups can participate in substitution reactions with nucleophiles.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a building block in the production of specialty chemicals.
作用机制
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The oxoindoline core can interact with active sites of enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in binding to specific molecular targets, influencing various biological pathways.
相似化合物的比较
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile can be compared with similar compounds such as:
1-(2,4-Dichlorobenzyl)-2-oxoindoline-4-carbonitrile: This compound has dichlorobenzyl groups instead of trifluoromethyl groups, affecting its chemical properties and biological activity.
1-(2,4-Dimethylbenzyl)-2-oxoindoline-4-carbonitrile:
1-(2,4-Difluorobenzyl)-2-oxoindoline-4-carbonitrile: The difluorobenzyl groups provide different electronic effects compared to trifluoromethyl groups.
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C18H10F6N2O |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2-oxo-3H-indole-4-carbonitrile |
InChI |
InChI=1S/C18H10F6N2O/c19-17(20,21)12-5-4-11(14(6-12)18(22,23)24)9-26-15-3-1-2-10(8-25)13(15)7-16(26)27/h1-6H,7,9H2 |
InChI 键 |
QNSGYKIOEBZWJP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC=C2N(C1=O)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


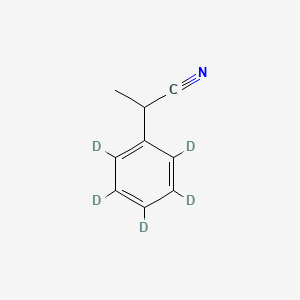
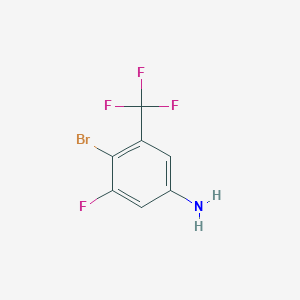
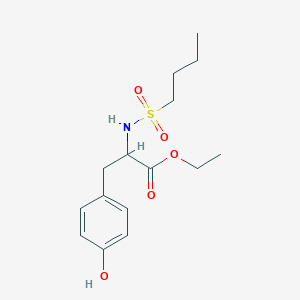
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
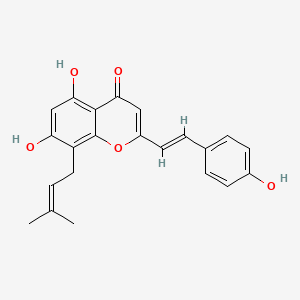
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

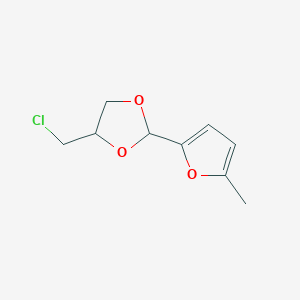

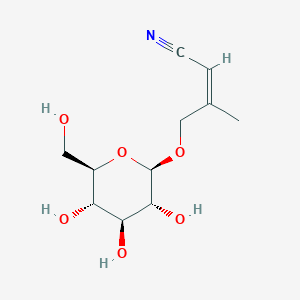
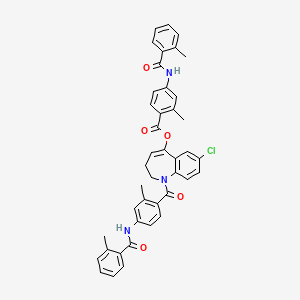
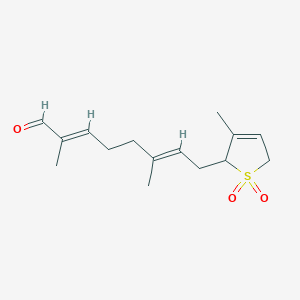
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
